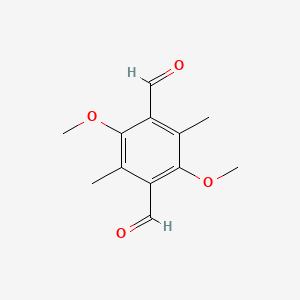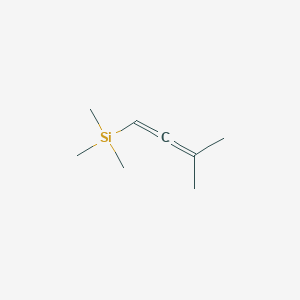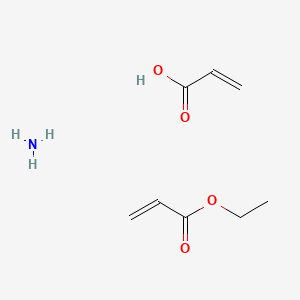
Azane;ethyl prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane: is a compound of nitrogen and hydrogen with the formula NH₃Azane is essential for many biological processes and serves as a precursor for amino acid and nucleotide synthesis .
Ethyl prop-2-enoate: It is a colorless liquid with a characteristic acrid odor and is mainly produced for paints, textiles, and non-woven fibers .
Prop-2-enoic acid: , also known as acrylic acid, is an organic compound with the formula CH₂=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell .
Métodos De Preparación
Azane: is synthesized industrially using the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ \text{N}_2 (g) + 3 \text{H}_2 (g) \rightarrow 2 \text{NH}_3 (g) ]
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically involves the use of sulfuric acid or ion exchange resins as catalysts. The crude ester obtained is purified through processes such as derecombination, extraction, and rectification .
Prop-2-enoic acid: is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene to acrylic acid .
Análisis De Reacciones Químicas
Azane: undergoes various chemical reactions, including:
Substitution: Azane can react with halogens to form halogenated amines.
Ethyl prop-2-enoate: undergoes reactions such as:
Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in various applications such as adhesives and coatings.
Transesterification: It can react with higher alcohols to form homologous alkyl acrylates through acidic or basic catalysis.
Prop-2-enoic acid: undergoes reactions including:
Aplicaciones Científicas De Investigación
Azane: is used in various scientific research applications, including:
Biology: It is essential for the synthesis of amino acids and nucleotides.
Medicine: It is used in the production of pharmaceuticals and as a refrigerant in medical applications.
Industry: It is used in the production of fertilizers, explosives, and cleaning agents.
Ethyl prop-2-enoate: is used in:
Chemistry: It is a reactant for the synthesis of various pharmaceutical intermediates.
Industry: It is used in the production of polymers, resins, plastics, and rubber.
Prop-2-enoic acid: is used in:
Chemistry: It is a precursor for the synthesis of various acrylate esters.
Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.
Mecanismo De Acción
Azane: exerts its effects by acting as a nucleophile in various chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a key reactant in many biological and chemical processes.
Ethyl prop-2-enoate: and prop-2-enoic acid act as electrophiles due to the presence of the carbonyl group. They can undergo addition reactions with nucleophiles, leading to the formation of various products.
Comparación Con Compuestos Similares
Azane: is similar to other hydronitrogens such as hydrazine (N₂H₄) and hydroxylamine (NH₂OH). azane is unique due to its simple structure and widespread use in various applications.
Ethyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and butyl acrylate. Its unique properties include its use in the production of polymers with specific characteristics .
Prop-2-enoic acid: is similar to other unsaturated carboxylic acids such as methacrylic acid and crotonic acid. Its unique properties include its ability to form superabsorbent polymers .
Propiedades
Número CAS |
72863-11-7 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
azane;ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H4O2.H3N/c1-3-5(6)7-4-2;1-2-3(4)5;/h3H,1,4H2,2H3;2H,1H2,(H,4,5);1H3 |
Clave InChI |
VNUDNQYYVXMVJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.C=CC(=O)O.N |
Números CAS relacionados |
72863-11-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
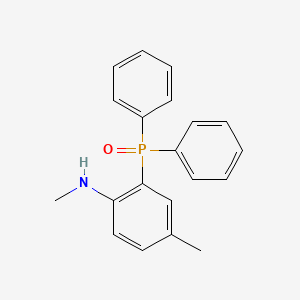
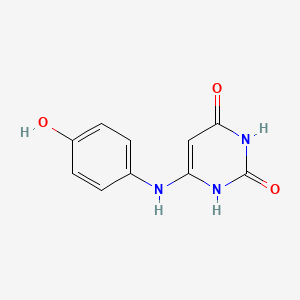
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)


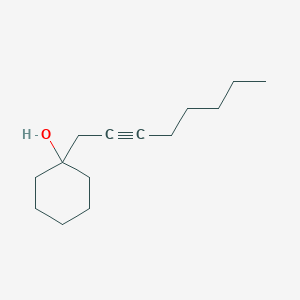

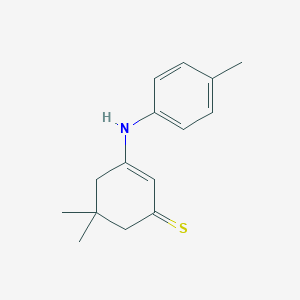
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
